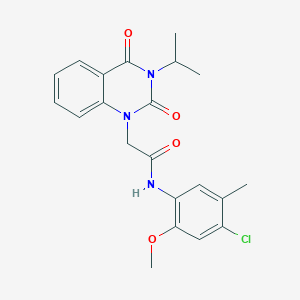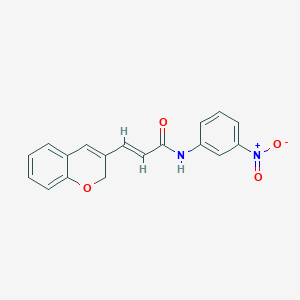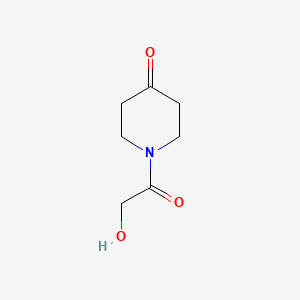
N-(cyanomethyl)-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Synthesis Techniques
A novel preparation of N-substituted pyrrole-2-carboxylates has been developed, showcasing the application of N-(cyanomethyl)-1H-pyrrole-3-carboxamide in the synthesis of natural alkaloids such as (-)-hanishin, (-)-longamide B, and (-)-longamide B methyl ester. This preparation is based on 1,3-dipolar cycloaddition and conventional hydrogenolysis, achieving the total syntheses of these compounds in the highest overall yields (Cheng et al., 2012).
Bromination Techniques
The compound also finds application in the bromination of pyrroles. Ester-, cyano-, and carboxamide-substituted 1H-pyrroles undergo electrophilic aromatic bromination under specific conditions, catalyzed by a vanadate(V)-dependent bromoperoxidase. This technique has been applied to prepare two marine natural products under biomimetic conditions, demonstrating its utility in synthesizing complex molecular structures (Wischang & Hartung, 2011).
Crystal Engineering and Pharmaceutical Cocrystals
This compound is also instrumental in crystal engineering and the synthesis of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide synthon, sustained via N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, illustrating its role in enhancing the physical properties of pharmaceutical compounds (Reddy, Babu, & Nangia, 2006).
Mécanisme D'action
Target of Action
N-(cyanomethyl)-1H-pyrrole-3-carboxamide, hereafter referred to as the compound, is a chemical that has been found to have significant biological activity. It’s known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis and have diverse biological activities .
Mode of Action
It has been found that similar compounds, such as n-cyanomethyl-2-chloroisonicotinamide (nci), can induce systemic acquired resistance (sar) in plants . SAR is a plant defense system against a broad range of pathogens and is induced through the salicylic acid (SA)-mediated pathway . NCI can induce SAR by activating the site between SA accumulation and NPR1 in the SAR signaling pathway
Biochemical Pathways
It’s known that similar compounds can affect the salicylic acid-mediated pathway, which is crucial for the systemic acquired resistance (sar) in plants . This pathway plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
It’s known that similar compounds, such as flonicamid, are metabolized in the liver by several cytochrome p450 (cyp) enzymes
Result of Action
It’s known that similar compounds, such as nci, can induce a broad range of disease resistance in tobacco and rice and induce sar marker gene expression without sa accumulation in tobacco
Action Environment
It’s known that similar compounds, such as flonicamid, are systemic pyridine insecticides with selective activity against hemipterous pests . The action of these compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
N-(cyanomethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-2-4-10-7(11)6-1-3-9-5-6/h1,3,5,9H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJYXFFVBYXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)


![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)

